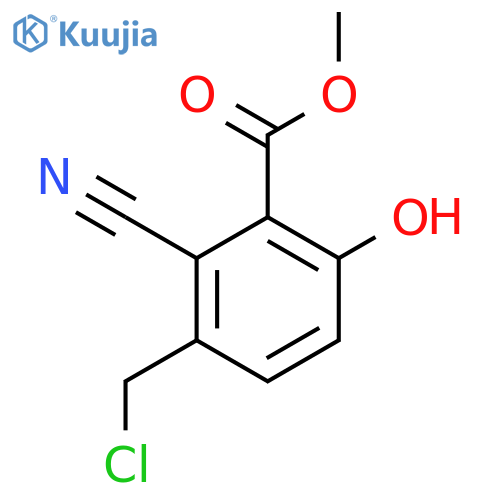

Cas no 1805487-07-3 (Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate)

Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate

-

- インチ: 1S/C10H8ClNO3/c1-15-10(14)9-7(5-12)6(4-11)2-3-8(9)13/h2-3,13H,4H2,1H3

- InChIKey: ZLZAJVKMWMJMAE-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=CC(=C(C(=O)OC)C=1C#N)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 70.3

Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010412-1g |

Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate |

1805487-07-3 | 97% | 1g |

1,490.00 USD | 2021-06-21 |

Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate 関連文献

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoateに関する追加情報

Introduction to Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate (CAS No. 1805487-07-3)

Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate, with the CAS number 1805487-07-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound is characterized by its cyano group, hydroxy group, and chloromethyl substituent, which collectively contribute to its reactivity and functionality. The methyl ester group further enhances its solubility and stability under various conditions, making it a valuable component in numerous chemical reactions and industrial processes.

Recent studies have highlighted the importance of Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate in the field of organic synthesis. Its ability to undergo nucleophilic substitution reactions has been extensively explored, particularly in the development of advanced materials and pharmaceutical intermediates. Researchers have demonstrated that the chloromethyl group can be effectively replaced with other nucleophiles, such as amines or hydroxyl groups, to generate a wide range of derivatives with tailored properties.

The cyano group present in this compound plays a crucial role in its electronic properties, making it an attractive candidate for applications in electrochemistry and energy storage systems. For instance, recent advancements in battery technology have utilized derivatives of this compound as cathode materials due to their high redox activity and stability under cycling conditions. These findings underscore the potential of Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate as a key building block in the development of next-generation energy storage solutions.

In addition to its role in energy-related applications, this compound has also found utility in the pharmaceutical industry. The hydroxy group and cyano group provide opportunities for hydrogen bonding and other non-covalent interactions, which are critical for drug design. Recent research has focused on modifying the structure of this compound to enhance its bioavailability and pharmacokinetic properties, paving the way for potential therapeutic applications.

The synthesis of Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. The introduction of the chloromethyl group is achieved through nucleophilic substitution reactions, while the cyano group is incorporated via cyanation techniques. These methods have been optimized to ensure high yields and purity, making the compound accessible for large-scale production.

From an environmental perspective, researchers have investigated the biodegradability and ecological impact of this compound. Studies indicate that under specific conditions, it can undergo microbial degradation, reducing its persistence in natural environments. This information is crucial for industries utilizing this compound to develop sustainable practices and minimize environmental risks.

In conclusion, Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate (CAS No. 1805487-07-3) is a multifaceted organic compound with a wide range of applications across various fields. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application development, positions it as an essential material for future innovations in chemistry and materials science.

1805487-07-3 (Methyl 3-chloromethyl-2-cyano-6-hydroxybenzoate) 関連製品

- 898651-01-9(3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide)

- 2034576-41-3(3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)

- 2171929-25-0(2-(1-methoxyethyl)-5-(2-methylcyclopropyl)oxolane-3-carboxylic acid)

- 946303-65-7(1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea)

- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)

- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)

- 1508121-23-0(2-N,2-N-Diethyl-6-hydrazinyl-4-N-methyl-4-N-(thiophen-3-ylmethyl)-1,3,5-triazine-2,4-diamine)

- 1157722-93-4(3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)

- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)

- 326882-10-4(2-{5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one)